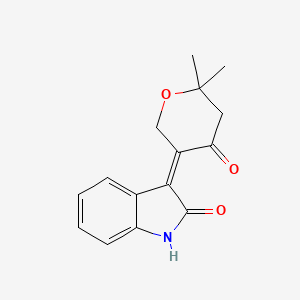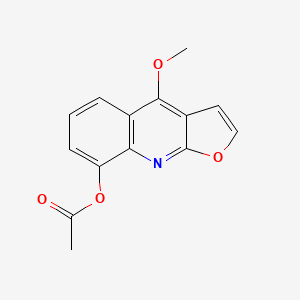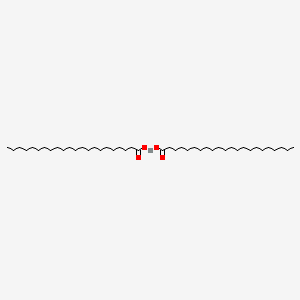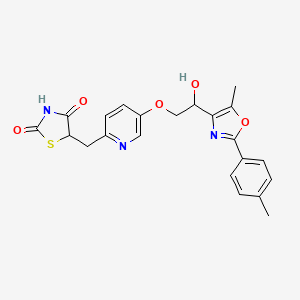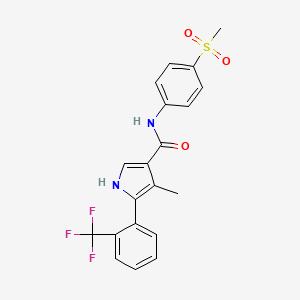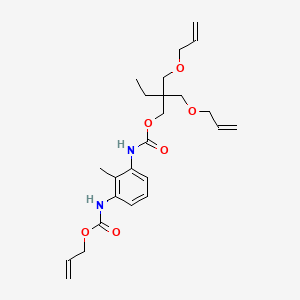
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester is a complex organic compound with the molecular formula C24H34N2O6 and a molecular weight of 446.537 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as carbamate, ester, and allyl groups. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester typically involves multiple steps. One common method includes the reaction of 3-aminomethylphenol with 2,2-bis((2-propenyloxy)methyl)butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester
- Toluenedicarbamic acid, monoallyl ester, monoester of 2,2-bis(allyloxymethyl)butanol
- Carbamic acid, N-(3-(((2,2-bis((2-propen-1-yloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propen-1-yl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
154486-32-5 |
|---|---|
Molecular Formula |
C24H34N2O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
prop-2-enyl N-[3-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C24H34N2O6/c1-6-13-29-16-24(9-4,17-30-14-7-2)18-32-23(28)26-21-12-10-11-20(19(21)5)25-22(27)31-15-8-3/h6-8,10-12H,1-3,9,13-18H2,4-5H3,(H,25,27)(H,26,28) |
InChI Key |
YSYBZTIWANJECW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC=C)(COCC=C)COC(=O)NC1=CC=CC(=C1C)NC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
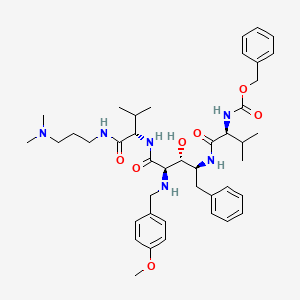
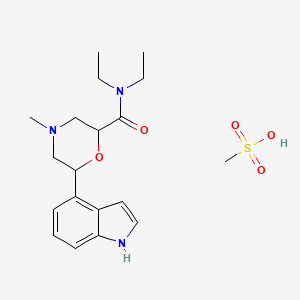
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
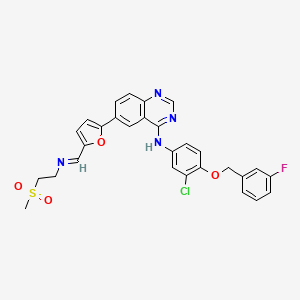
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
